2-(Trifluoromethyl)cinnamic acid

Übersicht

Beschreibung

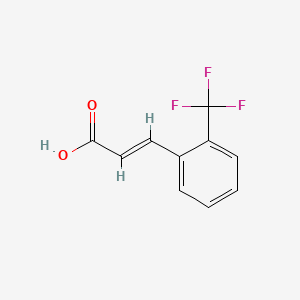

2-(Trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H7F3O2. It is a derivative of cinnamic acid, characterized by the presence of a trifluoromethyl group at the ortho position of the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)cinnamic acid typically involves the condensation of trifluoromethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of organic solvents such as methyl alcohol, methyl tertiary butyl ether, or tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties .

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- trans-Cinnamic acid

- 2-Methylcinnamic acid

- 4-(Dimethylamino)cinnamic acid

- 3-(4-Pyridyl)acrylic acid

- α-Methylcinnamic acid

- 4-Chlorocinnamic acid

- 3,4-Dimethoxycinnamic acid

- 4-Methylcinnamic acid

- 2-(Trifluoromethyl)phenylacetic acid

- 4-(Trifluoromethyl)phenylacetic acid .

Uniqueness: 2-(Trifluoromethyl)cinnamic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications compared to its analogs .

Biologische Aktivität

2-(Trifluoromethyl)cinnamic acid is a derivative of cinnamic acid characterized by the presence of a trifluoromethyl group at the second position of the phenyl ring. This modification significantly influences its biological properties, making it a compound of interest in medicinal chemistry and pharmacology. This article synthesizes various research findings on the biological activity of this compound, including its effects on cell viability, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound belongs to the class of (trifluoromethyl)benzenes and exhibits unique physicochemical properties due to the electronegative trifluoromethyl group, which enhances lipophilicity and metabolic stability.

1. Anti-inflammatory Effects

Research has shown that this compound possesses notable anti-inflammatory properties. A study indicated that this compound could modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The presence of the trifluoromethyl group appears to influence its interaction with NF-κB, potentially altering its binding affinity and subsequent activation status .

Table 1: Inhibitory Effects on NF-κB Activity

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 61.1 ± 14.2 | Moderate inhibition of NF-κB activity |

| Trans-4-(trifluoromethyl) | 70.9 ± 7.8 | Significant inhibition |

| p-Methoxycinnamic acid | 69.6 ± 7.6 | Strong anti-inflammatory activity |

2. Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated, showing promising results in scavenging free radicals. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 61.1 |

| Caffeic Acid | 75.3 |

| Ferulic Acid | 70.0 |

3. Gastric Protective Effects

In vivo studies have demonstrated that this compound can enhance gastric emptying and protect against gastric lesions induced by excessive gastric acid secretion . The mechanism appears to involve modulation of gastric motility and inhibition of proton pump activity.

Table 3: Gastric Emptying Effects

| Compound | Gastric Emptying (%) |

|---|---|

| Mosapride (control) | 81.4 ± 5.9 |

| This compound | 61.1 ± 14.2 |

Structure-Activity Relationship (SAR)

The biological activities of cinnamic acid derivatives, including this compound, are influenced by their structural modifications. The trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and bioavailability . Studies indicate that substituents on the phenyl ring can significantly alter the compound's efficacy against various biological targets.

Case Studies

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of various cinnamic acid derivatives, including this compound, against several bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The results indicated that this compound exhibited significant antibacterial activity, particularly against resistant strains like MRSA .

Case Study: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of cinnamic acid derivatives in models of neurodegeneration. The study found that compounds with a trifluoromethyl substitution displayed enhanced protective effects against neuronal cell death compared to their non-substituted counterparts .

Eigenschaften

IUPAC Name |

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVYAIXPAGBXOM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031323 | |

| Record name | (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062-25-1, 98386-81-3 | |

| Record name | o-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)cinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098386813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)CINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79PJG9RJG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the research paper provide any specific information about the effects of 2-(Trifluoromethyl)cinnamic acid on gastric lesions?

A1: Unfortunately, the research abstract you provided primarily focuses on the gastroprotective effects of cinnamic acid, p-methoxycinnamic acid, and 3,4,5-trimethoxycinnamic acid. While it mentions that this compound was among the compounds tested, it does not provide specific details about its individual effects on gastric lesions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.